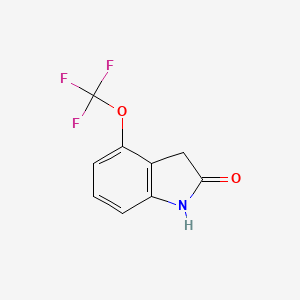

4-(Trifluoromethoxy)indolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F3NO2 |

|---|---|

Molecular Weight |

217.14 g/mol |

IUPAC Name |

4-(trifluoromethoxy)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)15-7-3-1-2-6-5(7)4-8(14)13-6/h1-3H,4H2,(H,13,14) |

InChI Key |

JUUKWIWBQYMOQC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC=C2OC(F)(F)F)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

4-(Trifluoromethoxy)oxindole CAS number and suppliers

The following technical guide details the chemical identity, synthesis, and application of 4-(Trifluoromethoxy)oxindole , a specialized heterocyclic building block.

Design, Synthesis, and Medicinal Chemistry Applications[1]

Part 1: Chemical Identity & Structural Significance

4-(Trifluoromethoxy)oxindole is a rare, high-value scaffold in medicinal chemistry.[1] Unlike its widely available 5- and 6-substituted counterparts, the 4-isomer offers a unique vector for structure-activity relationship (SAR) exploration, particularly in targeting the ATP-binding pockets of kinases where the "hinge region" interaction is critical.[1]

Core Identifiers

| Parameter | Detail |

| Chemical Name | 4-(Trifluoromethoxy)-1,3-dihydro-2H-indol-2-one |

| Common Name | 4-OCF3-Oxindole |

| CAS Number | Not Standardized (Custom Synthesis Required)* |

| PubChem CID | |

| Molecular Formula | C₉H₆F₃NO₂ |

| Molecular Weight | 217.14 g/mol |

| LogP (Predicted) | ~2.1 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 / 4 |

*Note: While the 5-isomer (CAS 169037-23-4) and 6-isomer are commodity chemicals, the 4-isomer is typically accessed via custom synthesis or in-house preparation due to regioselectivity challenges in standard manufacturing.[1]

Structural Bioisosterism

The 4-OCF₃ group serves as a superior bioisostere to the 4-Chloro or 4-Trifluoromethyl substituents.[1]

-

Conformation: The OCF₃ group adopts a specific conformation orthogonal to the aromatic ring to minimize dipole repulsion, potentially filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases) more effectively than a static CF₃ group.

-

Metabolic Stability: The C–O bond in the trifluoromethoxy group is exceptionally strong, resisting oxidative metabolism (P450) compared to methoxy (-OCH₃) analogs.

Part 2: Synthetic Pathways (The "Make vs. Buy" Decision)

Since commercial stock is often unavailable, researchers must rely on robust synthesis. The Gassman Oxindole Synthesis is the most reliable route, though it requires careful separation of regioisomers.

Primary Route: The Gassman Indole/Oxindole Synthesis

This method utilizes a [2,3]-sigmatropic rearrangement of a chlorosulfonium salt.

Precursor: 3-(Trifluoromethoxy)aniline (CAS 1535-73-5).[1] Challenge: Starting with a meta-substituted aniline yields a mixture of 4- and 6-substituted oxindoles.

Experimental Workflow (Step-by-Step)

-

Chlorosulfonium Salt Formation:

-

Base-Mediated Rearrangement:

-

Add Triethylamine (2.5 eq) slowly. Allow to warm to room temperature.

-

Result: Formation of the ortho-alkylated aniline intermediate.[1]

-

-

Cyclization & Desulfurization:

-

Treat the intermediate with dilute HCl (2M) to cyclize to the 3-thiomethyl-oxindole.[1]

-

Desulfurization: Reflux with Raney Nickel in Ethanol to yield the final oxindole.

-

-

Purification (Critical):

-

The crude mixture contains both 4-(OCF₃)oxindole and 6-(OCF₃)oxindole .[1]

-

Separation: Flash column chromatography (SiO₂). The 4-isomer is typically less polar due to intramolecular H-bonding between the NH and the ortho-OCF₃ oxygen (though weak), or steric shielding.[1] Use a gradient of Hexanes:EtOAc (start 90:10).

-

Visualization of Synthetic Logic

Figure 1: The Gassman synthesis pathway illustrating the divergent formation of 4- and 6-isomers.[1]

Part 3: Sourcing & Supply Chain

Due to the "Custom Synthesis" nature of this compound, researchers should not expect off-the-shelf availability from standard catalog houses (e.g., Sigma, Fisher) for immediate dispatch.[1]

Recommended Sourcing Strategy

-

Check Custom Synthesis Vendors:

-

Enamine: Specializes in fluorinated building blocks. Request quote for "4-trifluoromethoxy-1,3-dihydro-2H-indol-2-one".

-

WuXi AppTec / ChemPartner: Suitable for gram-to-kilogram scale-up if the compound is a lead series candidate.[1]

-

Apollo Scientific: Often holds stock of rare fluorinated intermediates in the UK.

-

-

Buy the Precursor (Self-Synthesis): If lead time is critical, purchase the aniline and synthesize in-house.[1]

| Component | CAS Number | Typical Purity | Global Suppliers (Verified) |

| Target: 4-OCF3-Oxindole | N/A (Custom) | 95%+ (Req) | Enamine, Combi-Blocks (Custom Request) |

| Precursor: 3-OCF3-Aniline | 1535-73-5 | 98% | Sigma-Aldrich, Fluorochem, Oakwood |

| Isomer Ref: 5-OCF3-Oxindole | 169037-23-4 | 97% | Combi-Blocks, Alfa Aesar |

Quality Control (QC) Validation

When receiving a custom batch or validating in-house synthesis, specific NMR signatures confirm the 4-position substitution:

-

¹H NMR (DMSO-d₆): Look for the "1-2-3" pattern of the aromatic protons (triplet, doublet, doublet).

-

Differentiation: The 4-isomer will show a distinct chemical shift for the C5 proton due to the shielding/deshielding cone of the adjacent C4-OCF₃ group compared to the 6-isomer.[1]

-

-

¹⁹F NMR: The OCF₃ singlet will shift slightly depending on the ortho-carbonyl proximity.[1]

Part 4: Medicinal Chemistry Applications[4]

Kinase Inhibitor Design

Oxindoles are "privileged scaffolds" (e.g., Sunitinib, Nintedanib). The 4-position is often solvent-exposed or points toward the ribose binding pocket depending on the binding mode.[1]

-

Case Study: In CDK2 or VEGFR inhibitors, replacing a 4-H or 4-Cl with 4-OCF₃ can improve potency by filling a hydrophobic sub-pocket while altering the pKa of the NH (hydrogen bond donor) via the inductive electron-withdrawing effect (-I).[1]

Metabolic Stability

The trifluoromethoxy group prevents metabolic hydroxylation at the 4-position, a common "soft spot" in oxindole drug metabolism.[1]

Figure 2: Structure-Activity Relationship (SAR) logic for 4-OCF3 substitution.

References

-

PubChem Compound Summary. "4-(Trifluoromethoxy)indolin-2-one (CID 124220311)."[1] National Center for Biotechnology Information. Accessed February 25, 2026. [Link]

-

Gassman, P. G., & van Bergen, T. J. (1974). "Oxindoles.[2][3][4][5] A new, general method of synthesis." Journal of the American Chemical Society, 96(17), 5508–5512. (Foundational protocol for oxindole synthesis from anilines). [Link]

-

Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Broad Application." ChemMedChem. (Review on OCF3 bioisosterism). [Link]

Sources

- 1. SID 134987421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 3. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]

- 4. 6-(Trifluoromethyl)oxindole | 1735-89-3 [sigmaaldrich.com]

- 5. PubChemLite - 5-(trifluoromethyl)oxindole (C9H6F3NO) [pubchemlite.lcsb.uni.lu]

A Comparative Analysis of 4-(Trifluoromethoxy)indolin-2-one and 4-(Trifluoromethoxy)isatin: A Technical Guide for Drug Discovery Professionals

Abstract

The indolin-2-one and isatin scaffolds are foundational pillars in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. The introduction of the trifluoromethoxy (-OCF3) group, a bioisostere of other functional groups, offers a unique opportunity to modulate the physicochemical and pharmacological properties of these privileged structures. This in-depth technical guide provides a comparative analysis of 4-(trifluoromethoxy)indolin-2-one and 4-(trifluoromethoxy)isatin, offering insights into their potential biological activities, mechanisms of action, and the experimental workflows required for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Enduring Significance of Indolin-2-one and Isatin Scaffolds in Drug Discovery

The indolin-2-one and isatin (1H-indole-2,3-dione) cores are prominent heterocyclic motifs that have been extensively explored in the quest for new therapeutic agents.[1][2] Their rigid structures, rich chemical reactivity, and ability to form key interactions with biological targets have cemented their status as "privileged scaffolds" in drug design.[1]

Indolin-2-one , also known as oxindole, is the core structure of numerous kinase inhibitors, including the FDA-approved drugs sunitinib and nintedanib, which have revolutionized the treatment of various cancers.[3][4] The biological activity of indolin-2-one derivatives is often attributed to their ability to mimic the ATP-binding pocket of kinases, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[5]

Isatin , on the other hand, is an endogenous compound found in mammals and is known for its broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][6][7] The dicarbonyl function at the 2- and 3-positions of the indole ring is a key feature that allows for diverse chemical modifications, leading to a wide array of bioactive molecules.[8]

The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group , is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[9][10] The -OCF3 group can serve as a bioisostere for other functionalities, offering a nuanced approach to fine-tuning the drug-like properties of a lead compound.[11][12] This guide will delve into the anticipated biological landscapes of 4-OCF3-indolin-2-one and 4-OCF3-isatin, providing a comparative framework for their potential as starting points in drug discovery programs.

Profile of 4-(Trifluoromethoxy)indolin-2-one: A Potential Kinase Inhibitor

While direct experimental data for 4-OCF3-indolin-2-one is limited in the public domain, we can infer its likely biological activity based on extensive structure-activity relationship (SAR) studies of substituted indolin-2-ones.

Anticipated Biological Activity and Mechanism of Action

The primary therapeutic potential of 4-OCF3-indolin-2-one is expected to lie in the realm of kinase inhibition . The indolin-2-one scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[5] The substitution at the C4 position of the aromatic ring can significantly influence the compound's selectivity and potency.

The trifluoromethoxy group at the 4-position is predicted to modulate the electronic and steric properties of the indolin-2-one core, thereby influencing its interaction with the kinase hinge region and surrounding hydrophobic pockets. The strong electron-withdrawing nature of the -OCF3 group can affect the pKa of the lactam N-H, which is often crucial for hydrogen bonding interactions with the kinase hinge.

Based on the known targets of other substituted indolin-2-ones, potential kinase targets for 4-OCF3-indolin-2-one could include:

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and FGFR, which are key drivers of angiogenesis and tumor progression.[3]

-

Serine/Threonine Kinases: Including members of the MAPK pathway and cell cycle-regulating kinases like CDKs.

Structure-Activity Relationship (SAR) Insights

SAR studies on indolin-2-one derivatives have revealed that the nature and position of substituents on the aromatic ring are critical for determining kinase inhibitory activity and selectivity.[13][14] While much of the literature focuses on substitutions at the 5- and 6-positions, the 4-position also plays a role in fine-tuning the molecule's properties. The introduction of a lipophilic and electron-withdrawing group like -OCF3 at this position could enhance membrane permeability and potentially lead to novel kinase selectivity profiles.

Profile of 4-(Trifluoromethoxy)isatin: A Multifaceted Bioactive Scaffold

Anticipated Biological Activity and Mechanism of Action

Isatin and its derivatives are known to exhibit a broader range of biological activities compared to the more kinase-focused indolin-2-ones.[2][6][7] The presence of the dicarbonyl moiety at C2 and C3 allows for a wider array of interactions with biological macromolecules.

The anticipated biological activities of 4-OCF3-isatin include:

-

Anticancer Activity: Isatin derivatives have demonstrated cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and anti-angiogenic effects.[1][15] The -OCF3 group could enhance the compound's lipophilicity, facilitating its entry into cancer cells and potentially increasing its cytotoxic potency.

-

Enzyme Inhibition: Besides kinases, isatins are known to inhibit other enzymes, such as caspases and matrix metalloproteinases (MMPs), which are involved in apoptosis and cancer metastasis, respectively.

-

Anti-inflammatory Activity: Isatin derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.

Structure-Activity Relationship (SAR) Insights

SAR studies of isatin derivatives have shown that substitutions on the aromatic ring can significantly impact their biological profiles.[1][6] Halogenation at various positions has been shown to enhance the anticancer and antimicrobial activities of isatins.[8] The trifluoromethoxy group at the 4-position, with its unique electronic and steric properties, is likely to confer a distinct biological activity profile compared to other substituted isatins.

Comparative Analysis: 4-OCF3-Indolin-2-one vs. 4-OCF3-Isatin

The key difference in the anticipated biological activity of these two molecules stems from their core structures. The single carbonyl of the indolin-2-one predisposes it towards more specific interactions, particularly within the ATP-binding pockets of kinases. In contrast, the 1,2-dicarbonyl system of isatin provides more opportunities for diverse chemical reactions and interactions, leading to a broader spectrum of potential biological targets.

| Feature | 4-(Trifluoromethoxy)indolin-2-one | 4-(Trifluoromethoxy)isatin |

| Core Scaffold | Indolin-2-one (Oxindole) | Isatin (1H-indole-2,3-dione) |

| Primary Anticipated Activity | Kinase Inhibition | Broad-spectrum (Anticancer, Enzyme Inhibition) |

| Potential Mechanism of Action | Competitive ATP binding to kinases | Apoptosis induction, Cell cycle arrest, various enzyme inhibition |

| Key Structural Feature | Single lactam carbonyl | 1,2-dicarbonyl moiety |

| Drug Discovery Potential | Targeted therapy (e.g., oncology) | Broader therapeutic applications |

Experimental Workflows and Protocols

To empirically determine and compare the biological activities of 4-OCF3-indolin-2-one and 4-OCF3-isatin, a series of well-established in vitro assays are recommended.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the test compounds against a panel of kinases.

Objective: To determine the IC50 values of 4-OCF3-indolin-2-one and 4-OCF3-isatin against selected protein kinases.

Materials:

-

Recombinant human kinases

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

Microplate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (e.g., using [γ-³²P]ATP) or non-radiometric luminescence-based assays that measure ATP consumption.[16][17][18][19][20]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: General workflow for a cell viability assay (MTT/XTT).

Anti-inflammatory Cytokine Release Assay (ELISA)

This protocol is designed to evaluate the anti-inflammatory potential of the compounds.

Objective: To measure the effect of 4-OCF3-indolin-2-one and 4-OCF3-isatin on the release of pro-inflammatory cytokines from immune cells.

Materials:

-

Immune cells (e.g., macrophages, PBMCs)

-

LPS (Lipopolysaccharide) or other inflammatory stimuli

-

Test compounds (dissolved in DMSO)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture immune cells and pre-treat with serial dilutions of the test compounds for a short period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an inflammatory agent like LPS.

-

Incubation: Incubate the cells for a period sufficient to induce cytokine release (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants to quantify the concentration of specific cytokines according to the manufacturer's protocol. [5][21][22][23]6. Data Analysis: Determine the effect of the compounds on cytokine release and calculate the IC50 values if applicable.

Conclusion and Future Directions

4-(Trifluoromethoxy)indolin-2-one and 4-(trifluoromethoxy)isatin represent two intriguing, yet underexplored, molecular entities with significant potential in drug discovery. Based on the extensive knowledge of their parent scaffolds, 4-OCF3-indolin-2-one is a promising candidate for development as a selective kinase inhibitor, while 4-OCF3-isatin is poised to exhibit a broader range of biological activities, including anticancer and anti-inflammatory effects.

The strategic placement of the trifluoromethoxy group at the 4-position offers a valuable opportunity to fine-tune the pharmacological properties of these privileged scaffolds, potentially leading to the discovery of novel therapeutic agents with improved efficacy and drug-like characteristics. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation and comparison of these two compounds, paving the way for future lead optimization and preclinical development. Further investigation into the synthesis and biological evaluation of these specific molecules is highly warranted to unlock their full therapeutic potential.

References

- In vitro NLK Kinase Assay. PMC - NIH.

- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - NG.

- Protocol for Cell Viability Assays. BroadPharm. (2022-01-18).

- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013-05-01).

- Substituted indolin-2-ones as p90 Ribosomal S6 Protein Kinase 2 (RSK2) Inhibitors: Molecular Docking Simulation and Structure-Activity Relationship Analysis. PubMed. (2013-04-01).

- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.

- In vitro kinase assay. Bio-protocol. (2022-09-01).

- In vitro kinase assay. Protocols.io. (2024-05-31).

- Introduction to XTT assays for cell-viability assessment. Abcam.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. (2019-05-03).

- Application Notes and Protocols for In Vitro Studies with CC-401. Benchchem.

- PKC-θ in vitro Kinase Activity Assay. Bio-protocol. (2016-10-20).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (2025-07-18).

- Trifluoromethyl group. Wikipedia.

- Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer Protocols.

- Cytokine ELISA Protocol. BD Biosciences.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).

- Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA

- Structure–activity relationships (SAR) of isatin antimalarial agents.

- ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMM

- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. (2024-12-06).

- Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJWave.org. (2025-12-12).

- Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed. (2020-09-03).

- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (2025-11-16).

- Cytokine elisa kit. Sigma-Aldrich.

- Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applic

- ELISA Kits: Assays For Quantifying Cytokine Release. R&D Systems.

- Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. (2025-02-28).

- Drugs with a trifluoromethyl substituent used as anticancer agents.

- Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. PubMed. (2010-02-15).

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.

- Exploring s-triazine derivatives as anticancer agents. (2026-02-11).

- Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents.

- Synthesis of fluorinated tubastatin A derivatives with bi-, tri-, and tetracyclic cap groups: molecular docking with HDAC6 and evaluation of in vitro antitumor activity. PMC.

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC. (2021-02-04).

- 4j exhibits biochemical inhibitory activity against AKT2 (A) Kinase...

- Oxindole derivatives as inhibitors of TAK1 kinase. PubMed. (2011-03-15).

- Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiprolifer

- Drug Discovery - Inhibitor. chemical-kinomics.

Sources

- 1. rjwave.org [rjwave.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytokine ELISA Kits for Quantifying Cytokine Release: R&D Systems [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents | MDPI [mdpi.com]

- 8. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro kinase assay [bio-protocol.org]

- 18. protocols.io [protocols.io]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 22. Cytokine Elisa [bdbiosciences.com]

- 23. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 4-(Trifluoromethoxy)indolin-2-one in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Advantage of the 4-(Trifluoromethoxy)indolin-2-one Scaffold

In the landscape of contemporary drug discovery, the indolin-2-one (or oxindole) scaffold has emerged as a "privileged structure," a molecular framework with the inherent ability to bind to multiple biological targets with high affinity.[1] Its versatility has led to the development of numerous therapeutic agents, particularly in oncology.[2][3] The strategic incorporation of a trifluoromethoxy (-OCF₃) group at the 4-position of this scaffold represents a significant advancement in medicinal chemistry. This electron-withdrawing moiety enhances key pharmacokinetic and pharmacodynamic properties, including metabolic stability and lipophilicity, which can lead to improved cell permeability and bioavailability.[4] This guide provides an in-depth technical overview of the medicinal chemistry applications of 4-(trifluoromethoxy)indolin-2-one, focusing on its role in the development of targeted therapeutics.

Core Therapeutic Applications: A Tale of Two Targets

The 4-(trifluoromethoxy)indolin-2-one core has been most prominently explored in the development of inhibitors for two critical classes of therapeutic targets: receptor tyrosine kinases (RTKs) in oncology and interleukin-1 receptors (IL-1R) in inflammatory diseases.

Kinase Inhibition in Oncology: Targeting the Engines of Cancer Proliferation

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The indolin-2-one scaffold has proven to be an effective pharmacophore for designing kinase inhibitors.[1] The addition of the 4-trifluoromethoxy group has been shown to enhance the potency and selectivity of these inhibitors.

A primary target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[6] Inhibition of VEGFR-2 can effectively starve tumors and inhibit their growth and metastasis.[6]

VEGFR-2 Signaling Pathway and Point of Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. 4-(Trifluoromethoxy)indolin-2-one-based inhibitors typically function by competing with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.

Caption: VEGFR-2 signaling pathway and inhibition.

Modulation of Inflammatory Responses: Targeting the IL-1 Receptor

The interleukin-1 (IL-1) family of cytokines are potent mediators of inflammation, and their dysregulation is implicated in a range of autoimmune and inflammatory diseases.[7] The IL-1 receptor (IL-1R) is a key target for therapeutic intervention in these conditions.[7] Derivatives of 5-fluoro- and 5-(trifluoromethoxy)-2-indolinone have demonstrated significant inhibitory effects on the IL-1 receptor.[7][8]

IL-1R Signaling Pathway and Point of Inhibition

The binding of IL-1 to IL-1R initiates a signaling cascade that leads to the activation of pro-inflammatory gene expression. 4-(Trifluoromethoxy)indolin-2-one-based inhibitors can block this interaction, thereby dampening the inflammatory response.

Caption: IL-1R signaling pathway and inhibition.

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of 4-(trifluoromethoxy)indolin-2-one derivatives is highly dependent on the nature and position of substituents on the indolinone core and any appended functionalities.

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Compound 65 | IL-1R | 0.07 | [7] |

| Compound 78 | IL-1R | 0.01 | [7] |

| Compound 81 | IL-1R | 0.02 | [7] |

| Derivative 10g | VEGFR-2 | 0.087 | [9] |

| Derivative 17a | VEGFR-2 | 0.078 | [9] |

Data presented are for illustrative purposes and represent the activities of 5-(trifluoromethoxy) or other substituted indolin-2-one derivatives as specific data for the 4-substituted isomer was not available in the cited literature.

Key SAR observations include:

-

Position 5 Substitution: Electron-withdrawing groups, such as fluorine or trifluoromethoxy, at the 5-position of the indolinone ring generally lead to higher inhibitory activity against IL-1R.[8]

-

Position 3 Substitution: The nature of the substituent at the C-3 position is critical for kinase selectivity and potency.[6] For example, 3-((five-membered heteroaryl ring)methylidenyl)indolin-2-ones are highly specific for VEGFR-2.

-

N-1 Substitution: Alkylation or benzylation at the N-1 position of the indole ring can enhance the inhibitory effect on IL-1R.[8]

Experimental Protocols

The following protocols are representative of the methods used to synthesize and evaluate 4-(trifluoromethoxy)indolin-2-one derivatives.

Synthesis of 4-(Trifluoromethoxy)indolin-2-one

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 4-(trifluoromethoxy)indolin-2-one.

Step 1: Synthesis of 2-Chloro-N-(4-(trifluoromethoxy)phenyl)acetamide

-

Dissolve 4-(trifluoromethoxy)aniline in a suitable aprotic solvent (e.g., toluene or dichloromethane) in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization to 4-(Trifluoromethoxy)indolin-2-one

-

To a solution of 2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture and carefully quench it by pouring it over ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-(trifluoromethoxy)indolin-2-one, which can be further purified by column chromatography or recrystallization.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (4-(trifluoromethoxy)indolin-2-one derivative)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the VEGFR-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Conclusion and Future Perspectives

The 4-(trifluoromethoxy)indolin-2-one scaffold is a highly promising platform for the development of novel targeted therapeutics. Its favorable physicochemical properties and versatile synthetic accessibility make it an attractive starting point for the design of potent and selective inhibitors of key biological targets in oncology and inflammation. Future research in this area will likely focus on the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of this scaffold against other disease targets is a promising avenue for expanding its therapeutic potential. The continued application of rational drug design principles and advanced synthetic methodologies will undoubtedly unlock the full potential of this remarkable molecular framework.

References

-

Soylu-Eter, N., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(12), e2300217. Available at: [Link]

-

de Azevedo, O. Z., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3323. Available at: [Link]

-

El-Gamal, M. I., et al. (2022). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1284. Available at: [Link]

-

Herkenne, C., et al. (2014). Structure-Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Medicinal Chemistry Letters, 5(6), 676-681. Available at: [Link]

- U.S. Patent No. 7,105,563. (2006). Indolinone derivatives and their use in treating disease-states such as cancer. Google Patents.

-

Shankaraiah, N., et al. (2021). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. Current Medicinal Chemistry, 28(29), 5966-5999. Available at: [Link]

-

Yousefian, M., & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. Available at: [Link]

-

Tan, O. U., et al. (2015). Indolin-2-one a versatile scaffold for treatment of cancer: A patent review (2008-2014). Expert Opinion on Therapeutic Patents, 25(10), 1155-1175. Available at: [Link]

-

Dou, X., et al. (2019). Multistage Screening Reveals 3-Substituted Indolin-2-one Derivatives as Novel and Isoform-Selective c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: Implications to Drug Discovery for Potential Treatment of Neurodegenerative Diseases. Journal of Medicinal Chemistry, 62(14), 6645-6664. Available at: [Link]

- U.S. Patent No. 10,519,140. (2019). Indolin-2-one derivatives. Google Patents.

-

Soylu-Eter, N., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Semantic Scholar. Available at: [Link]

- U.S. Patent No. 10,159,660. (2018). Uses of indolinone compounds. Google Patents.

-

Lockman, J. W., et al. (2011). Oxindole derivatives as inhibitors of TAK1 kinase. Bioorganic & Medicinal Chemistry Letters, 21(6), 1724-1727. Available at: [Link]

-

Wang, S., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie, 345(1), 73-80. Available at: [Link]

-

Ghodsi, R., et al. (2025). New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. Bioorganic Chemistry, 155, 108231. Available at: [Link]

-

El-Gamal, M. I., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2341. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed. Available at: [Link]

-

El-Damasy, A. K., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 30(5), 1039. Available at: [Link]

-

Mondal, S., & Guria, M. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. ChemistrySelect, 5(31), 9625-9649. Available at: [Link]

-

Kumar, V., et al. (2021). Project report on Indole - Its synthesis and Pharmacological Applications. JETIR, 8(6). Available at: [Link]

-

Lantern Pharma Inc. (n.d.). Patent Portfolio. Retrieved from [Link]

-

Xu, G., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2397967. Available at: [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. osti.gov [osti.gov]

- 3. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 8. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 9. Copper-catalyzed cyclization reaction: synthesis of trifluoromethylated indolinyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Application of Bioisosterism to the Trifluoromethoxy Group in Modern Drug Design

A Senior Application Scientist's Guide to Modulating Physicochemical and Pharmacokinetic Properties

Introduction: The Rise of a "Super-Halogen" in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, prized for its ability to profoundly modulate a molecule's physicochemical and pharmacokinetic (PK) properties.[1][2] Among fluorinated motifs, the trifluoromethoxy (OCF3) group has emerged as a particularly valuable substituent.[1][3] Often dubbed a "super-halogen" or "pseudo-halogen," it offers a unique combination of high lipophilicity, strong electron-withdrawing character, and exceptional metabolic stability.[4][5] These attributes are frequently leveraged to enhance membrane permeability, block metabolic hotspots, and fine-tune interactions with biological targets.[1][3][5][6]

However, the very properties that make the OCF3 group attractive can also present challenges. Its significant lipophilicity can sometimes lead to poor solubility or undesirable off-target effects. This has spurred the exploration of bioisosteric replacements—the substitution of the OCF3 group with other functional groups that mimic its essential steric and electronic properties while offering opportunities to refine the overall molecular profile.[7] This guide provides an in-depth analysis of the trifluoromethoxy group and its key bioisosteres, offering a framework for their strategic application in drug discovery programs.

The Trifluoromethoxy Group: A Profile of a Privileged Moiety

To understand the rationale for bioisosteric replacement, one must first appreciate the distinct characteristics of the OCF3 group itself.

-

Lipophilicity: The OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[2][3][6] This high lipophilicity can enhance a drug's ability to cross biological membranes, a critical factor for oral bioavailability and central nervous system (CNS) penetration.[1][3]

-

Electronic Effects: As a powerful electron-withdrawing group, the OCF3 substituent significantly alters the electronics of an attached aromatic ring, which can be stronger than a simple methoxy group.[1] This influences the pKa of nearby functional groups, modulates receptor-ligand interactions, and can deactivate aromatic rings against oxidative metabolism.[3][6][8]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the OCF3 group highly resistant to metabolic degradation, particularly oxidative demethylation that plagues the analogous methoxy (OCH3) group.[1][3][6] This often leads to a longer drug half-life and a more predictable PK profile.[8]

-

Conformation: A key structural feature is that the O-CF3 bond tends to lie in a plane orthogonal to an adjacent aryl ring.[5][9] This unique perpendicular orientation can be exploited to probe specific binding pockets and establish productive interactions within a target protein.[5][10]

The decision to replace an OCF3 group is therefore not taken lightly. It is a strategic choice aimed at fine-tuning one or more of these properties to overcome a specific liability—such as high clearance, low solubility, or off-target activity—while retaining the beneficial characteristics.

Key Bioisosteres of the Trifluoromethoxy Group

Several functional groups have been investigated as potential bioisosteres for the OCF3 moiety. The choice of a replacement is context-dependent, guided by the specific objectives of the lead optimization campaign.

The Pentafluorosulfanyl (SF5) Group: The "Super Trifluoromethyl" Bioisostere

The pentafluorosulfanyl (SF5) group has recently gained significant attention as a bioisostere for both trifluoromethyl (CF3) and trifluoromethoxy groups.[11][12][13][14] Often called a "super trifluoromethyl group," its properties make it a compelling, albeit more lipophilic, alternative.[14]

-

Properties: The SF5 group is even more lipophilic and electron-withdrawing than the OCF3 group.[14][15] It is exceptionally stable under physiological conditions.[11][12]

-

Application Rationale: Replacing an OCF3 with an SF5 group can be a strategy to maximize electron-withdrawing effects or to explore novel intellectual property space. However, its larger size and increased lipophilicity must be carefully considered.[12] In one study, replacing a CF3 group with an SF5 group in a series of p97 inhibitors led to a significant change in biological activity, highlighting the sensitivity of the target to this substitution.[15]

Trifluoromethylthio (SCF3) and Trifluoromethylselenyl (SeCF3) Groups

Moving down the chalcogen group from oxygen provides access to sulfur (SCF3) and selenium (SeCF3) analogs, which present a different geometric and electronic profile.

-

Properties: The SCF3 and SeCF3 groups are more lipophilic than their OCF3 counterpart.[16] For example, the Hansch π parameter for SCF3 is approximately 1.44.[17]

-

Application Rationale: A study involving the conversion of OCF3-containing drugs to their SCF3 and SeCF3 isosteres demonstrated that this chalcogen replacement could modulate physicochemical properties without introducing new metabolic liabilities.[16] While lipophilicity increased, the in vitro microsomal stability remained unchanged, suggesting these groups could be beneficial for improving a drug's half-life.[16]

N-Trifluoromethyl (N-CF3) Groups

Replacing the oxygen atom with a nitrogen atom introduces the possibility of hydrogen bond donation and different steric profiles.

-

Properties: N-trifluoromethyl amines and azoles are an underexplored class of functional groups.[18] They maintain the strong electron-withdrawing nature of the CF3 moiety while altering the geometry and hydrogen-bonding capacity compared to OCF3.

-

Application Rationale: This substitution can be used to introduce a hydrogen bond donor, potentially forming new, beneficial interactions within a receptor binding site. The trifluoroethylamine group, for instance, is considered a metabolically stable bioisostere of an amide bond.[19]

Comparative Physicochemical Properties

The choice of a bioisostere requires a careful comparison of its key properties against the parent OCF3 group.

| Substituent Group | Hansch π Value | Hammett Constant (σp) | Relative Size/Volume | Key Features |

| -OCH3 | ~ -0.02 | -0.27 | Smaller | H-bond acceptor, metabolically labile |

| -OCF3 | ~ +1.04[2][3][6] | ~ +0.35 | Medium | Lipophilic, stable, electron-withdrawing |

| -SCF3 | ~ +1.44[17] | ~ +0.50 | Larger | Very lipophilic, stable, polarizable |

| -SF5 | ~ +1.50 | ~ +0.68 | Larger | Extremely lipophilic, very stable, strongly electron-withdrawing[14][15] |

| -CF3 | ~ +0.88[17] | ~ +0.54 | Medium | Lipophilic, stable, strongly electron-withdrawing |

Note: Hammett constants can vary slightly depending on the measurement system.[20][21]

Strategic Workflow for Bioisostere Evaluation

A systematic approach is crucial for successfully identifying and validating a bioisosteric replacement for the trifluoromethoxy group. This workflow integrates computational modeling, chemical synthesis, and a cascade of in vitro and in vivo assays.

Caption: A typical workflow for the evaluation of OCF3 bioisosteres.

Experimental Protocols: A Practical Guide

Protocol 1: In Vitro Metabolic Stability Assessment Using Liver Microsomes

This assay is a self-validating system to provide a first pass on the metabolic liabilities of the OCF3 compound versus its bioisosteric analogs.

Objective: To determine the rate of disappearance (intrinsic clearance) of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[8]

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the OCF3 parent compound and each bioisosteric analog in DMSO.

-

Prepare working solutions (e.g., 100 µM) by diluting the stock in an appropriate buffer (e.g., phosphate buffer).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare an NADPH regenerating system solution as the metabolic cofactor.

-

Include a high-clearance positive control (e.g., Verapamil) and a low-clearance negative control (e.g., Warfarin) to validate the assay run.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution to designated wells.

-

Add the test compound working solutions to the wells to achieve a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time Points & Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard). The 0-minute time point serves as the baseline.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate intrinsic clearance (CLint) to compare compounds directly.

-

Causality and Interpretation: A successful bioisosteric replacement aimed at improving metabolic stability would show a significantly longer half-life (lower clearance) compared to the parent compound if the parent was metabolically labile. If the OCF3 parent is already highly stable, the goal is for the bioisostere to maintain that stability.[8][22][23]

Case Study: Trifluoromethyl Group as a Bioisostere for an Aliphatic Nitro Group

While not a direct replacement for OCF3, a compelling case study highlights the strategic thinking behind bioisosteric replacement of complex functional groups. In the development of positive allosteric modulators for the CB1 receptor, an initial series of compounds featured an aliphatic nitro group, which is often considered metabolically undesirable.[22][23][24][25]

Researchers successfully replaced the nitro group with a trifluoromethyl (CF3) group.[22][23][24][25] The resulting CF3-containing compounds were not only more potent than their nitro equivalents but also demonstrated significantly improved in vitro metabolic stability.[22][23][24][25] This successful swap eliminated a potential liability while enhancing key drug-like properties, ultimately leading to a candidate with promising efficacy in an in vivo model of neuropathic pain.[22][23]

Conclusion and Future Outlook

The trifluoromethoxy group remains a powerful tool in the medicinal chemist's arsenal for its ability to confer lipophilicity and metabolic stability. However, drug discovery is a process of multi-parameter optimization, and the strategic use of bioisosterism is essential for fine-tuning a lead candidate's properties. Groups like pentafluorosulfanyl (SF5), trifluoromethylthio (SCF3), and N-trifluoromethyl analogs offer rational alternatives to modulate lipophilicity, electronics, and receptor interactions.

The success of any bioisosteric replacement strategy is not guaranteed and is highly context-dependent.[26] It relies on a deep understanding of the structure-activity and structure-property relationships of the chemical series. As synthetic methods for introducing novel fluorine-containing motifs continue to advance, the palette of available OCF3 bioisosteres will undoubtedly expand, providing drug designers with an even more sophisticated toolkit to craft the next generation of therapeutics.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD..

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC.

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate.

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. OiPub.

- Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare.

- Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate.

- Advances in the Development of Trifluoromethoxylation Reagents. MDPI.

- Bioisostere. Wikipedia.

- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.

- Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.

- Properties, applications, synthetic challenges and methods of synthesis of OCF3-containing compounds. ResearchGate.

- Hammett Substituent Constants Table. Scribd.

- Organic & Biomolecular Chemistry. RSC Publishing.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.

- The Powerful Symbiosis Between Synthetic and Medicinal Chemistry. Future Science.

- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Muenster.

- Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. PMC.

- An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. ACS Publications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioisostere - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oipub.com [oipub.com]

- 14. sussex.figshare.com [sussex.figshare.com]

- 15. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 20. scribd.com [scribd.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 26. tandfonline.com [tandfonline.com]

Methodological & Application

Wolff-Kishner reduction conditions for fluorinated isatins

Application Note: High-Yield Synthesis of Fluorinated Oxindoles via Wolff-Kishner Reduction

Executive Summary

Fluorinated oxindoles (5-fluoro-1,3-dihydro-2H-indol-2-one and isomers) are critical pharmacophores in medicinal chemistry, serving as precursors for tyrosine kinase inhibitors (e.g., Sunitinib). While the Wolff-Kishner (WK) reduction is the gold standard for converting the C3-carbonyl of isatin to a methylene group, fluorinated substrates present unique challenges. The electron-withdrawing nature of fluorine destabilizes the lactam ring under the harsh, highly basic conditions of the standard transformation, leading to ring-opening side reactions (formation of 2-amino-5-fluorophenylacetic acid).

This guide provides a rigorous, field-validated protocol for the Huang-Minlon modification of the WK reduction, specifically optimized for fluorinated isatins. It emphasizes temperature control and water management to maximize yield and minimize ring cleavage.

Mechanistic Insight & Reaction Pathway

The reduction proceeds through the formation of an isatin-3-hydrazone intermediate. The critical failure mode for fluorinated isatins is the nucleophilic attack of the hydroxide base on the C2-amide (lactam) carbonyl, which is electronically activated by the fluorine substituent.

Key Mechanistic Control Point: The hydrazone formation (Step 1) is reversible. If the reaction water is not removed, or if the base is added too early at high temperatures before the hydrazone is fully formed, the equilibrium shifts toward hydrolysis and ring opening.

Figure 1: Reaction pathway highlighting the critical hydrazone intermediate and the risk of ring cleavage (red) if basic hydrolysis competes with reduction.

Critical Variables & Optimization

| Variable | Standard WK Condition | Optimized for F-Isatins | Rationale |

| Solvent | Diethylene Glycol | Ethylene Glycol or PEG-400 | High boiling point is required (>190°C) to drive N₂ evolution; Glycols solubilize the polar fluorinated intermediates. |

| Base | KOH (excess) | KOH (3-4 equiv) | Sufficient to deprotonate the hydrazone but controlled to limit lactam hydrolysis. |

| Hydrazine | 1-2 equiv | 10-15 equiv (Large Excess) | Drives equilibrium to hydrazone rapidly, protecting the C3 position before high heat is applied. |

| Temperature | Reflux -> 200°C | Staged: 120°C -> 180°C | Initial lower temp ensures hydrazone formation; high temp drives the reduction. |

Detailed Experimental Protocols

Protocol A: The "One-Pot" Huang-Minlon Modification

Best for: 5-fluoroisatin, 6-fluoroisatin, and scale-up batches (>10g).

Reagents:

-

5-Fluoroisatin (1.0 equiv)

-

Hydrazine Hydrate (80% or 64% solution) (10.0 equiv)

-

Potassium Hydroxide (KOH) pellets (4.0 equiv)

-

Ethylene Glycol (10 mL per gram of isatin)

Step-by-Step Workflow:

-

Hydrazone Formation (The "Protection" Step):

-

In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to thick slurry), charge the Fluoroisatin and Ethylene Glycol.

-

Add Hydrazine Hydrate dropwise at room temperature.

-

Heat the mixture to 100–110°C for 1–2 hours.

-

Checkpoint: The deep orange/red color of the isatin should shift to a bright yellow/orange suspension (the hydrazone).

-

-

Base Addition & Water Removal:

-

Cool the mixture slightly (to <80°C).

-

Add the KOH pellets carefully (exothermic).

-

Equip the flask with a Dean-Stark trap or a distillation head.

-

Raise the temperature to 120–130°C . Water and excess hydrazine will begin to distill off.[1][2][3]

-

Critical: Continue distilling until the internal temperature rises to 180–190°C . This removal of water is essential to prevent ring opening and drive the Wolff-Kishner mechanism.

-

-

Reduction (The "Kick" Step):

-

Once the internal temperature reaches 180°C+, reflux for 3–4 hours.

-

Monitor N₂ evolution (bubbling). When bubbling ceases, the reaction is likely complete.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the glycol solution into crushed ice/water (5x reaction volume).

-

Acidification (Crucial): Acidify the aqueous mixture with 6N HCl to pH 1–2 .

-

Why? In the basic glycol solution, the oxindole may exist as the ring-opened amino-carboxylate salt. Acidification forces ring closure (lactamization) and precipitation of the neutral oxindole.

-

-

Filter the precipitate. Wash extensively with water to remove glycol.

-

Recrystallize from Ethanol or Ethanol/Water if necessary.

-

Protocol B: Two-Step Procedure (For Sensitive Isomers)

Best for: 4-fluoroisatin or 7-fluoroisatin (sterically crowded or electronically unique).

-

Step 1: Isolation of Hydrazone.

-

Reflux Fluoroisatin in Ethanol with 1.1 equiv Hydrazine Hydrate for 2 hours.

-

Cool and filter the yellow solid (Isatin-3-hydrazone). Dry under vacuum.[4]

-

-

Step 2: Catalytic Reduction.

Process Decision Tree

Figure 2: Decision matrix for selecting the appropriate reduction protocol based on substrate substitution.

Quality Control & Troubleshooting

Data Table: Expected Analytical Signatures

| Parameter | Fluoroisatin (Starting Material) | Fluorooxindole (Product) | Notes |

| Appearance | Orange/Red Powder | Off-white/Tan Powder | Distinct color loss indicates loss of conjugation. |

| 1H NMR (DMSO-d6) | No CH₂ signal. | Singlet (2H) at ~3.52 ppm | This is the diagnostic signal for the C3 methylene. |

| 13C NMR | C3 Carbonyl > 180 ppm | C3 Methylene ~ 36 ppm | |

| Melting Point | 224–227°C (5-F-Isatin) | 134–135°C (5-F-Oxindole) | Product MP is significantly lower. |

Troubleshooting Guide:

-

Problem: Product is a dark, sticky tar.

-

Cause: Polymerization or incomplete removal of glycol.

-

Fix: Ensure rigorous washing of the filter cake with water. Recrystallize from Ethanol.[4]

-

-

Problem: Low Yield / Recovery of Starting Material.

-

Problem: Formation of 2-amino-5-fluorophenylacetic acid (Ring Open).

-

Cause: Base concentration too high or water not removed fast enough.

-

Fix: Use the Two-Step Protocol (Protocol B). Isolate the hydrazone first to minimize exposure of the ketone to base.

-

References

-

Synthesis of 5-Fluoro-2-oxindole (ChemicalBook Protocol).

- Source: ChemicalBook.

- Relevance: Provides specific stoichiometry for 5-fluorois

-

Wolff-Kishner Reduction Mechanism & Huang-Minlon Modific

- Source: Wikipedia / Organic Chemistry Portal.

- Relevance: Foundational mechanism and side-reaction (ring cleavage)

-

[8]

-

Anticancer Activity of Fluorinated Isatins and Hydrazone Deriv

-

Source:International Journal of Molecular Sciences (2023).[6]

- Relevance: Discusses the synthesis and solubility properties of fluorinated isatin hydrazones, confirming the intermedi

-

-

Microwave-assisted Wolff-Kishner reduction reaction.

- Source:Journal of Chemical Educ

- Relevance: Validates the two-step approach (hydrazone formation followed by reduction) to improve yield and safety.

Sources

- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 3. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]

- 4. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]

Application Note: Advanced Cyclization Protocols for 2-Chloro-N-(4-trifluoromethoxyphenyl)acetamide

Executive Summary

The cyclization of 2-chloro-N-(4-trifluoromethoxyphenyl)acetamide (Compound 1 ) is a pivotal transformation in the synthesis of pharmacophores targeting neurodegenerative diseases (e.g., Riluzole analogs) and cytokine modulators (anti-IL-1 agents). Due to the electron-withdrawing nature of the trifluoromethoxy (-OCF

This guide details two distinct cyclization pathways, selected based on the desired heterocyclic core:

-

Pathway A (Carbocyclic Closure): Lewis Acid-mediated intramolecular Friedel-Crafts alkylation to yield 5-(trifluoromethoxy)indolin-2-one (Oxindole core).

-

Pathway B (Heterocyclic Closure): Nucleophilic cyclization with sulfur reagents to yield 2-imino-4-thiazolidinones .

Pathway A: Synthesis of 5-(Trifluoromethoxy)oxindole

Mechanistic Insight

The transformation of the

Challenge: The -OCF

Reagent Selection & Causality

| Reagent | Role | Selection Rationale |

| Aluminum Chloride ( | Catalyst / Lewis Acid | Strongest common Lewis acid capable of overcoming -OCF |

| Sodium Chloride ( | Eutectic Additive | Mixed with |

| 1,2-Dichlorobenzene | Alternative Solvent | High-boiling (180°C) inert solvent for solution-phase protocols if melt handling is prohibitive. |

Protocol: /NaCl Melt Method (Recommended)

This method provides the highest conversion rates for deactivated anilines.

Reagents:

-

2-Chloro-N-(4-trifluoromethoxyphenyl)acetamide (10.0 g, 39.4 mmol)

-

Aluminum Chloride, anhydrous (26.3 g, 197 mmol, 5.0 equiv)

-

Sodium Chloride (5.0 g)

-

Ice/Water (500 mL) for quenching

-

Hydrochloric acid (conc., 10 mL)

Step-by-Step Procedure:

-

Preparation of Melt: In a 250 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails in melts) and a gas outlet trap (for HCl evolution), intimately mix anhydrous

and -

Addition: Add the starting amide (Compound 1 ) to the solid salt mixture.

-

Reaction: Heat the flask in an oil bath to 140–150°C . The mixture will liquefy into a dark melt.

-

Critical Control Point: Monitor HCl gas evolution. Evolution should be steady. If foaming occurs, reduce heat slightly.

-

-

Duration: Maintain temperature for 2–4 hours. Monitor consumption of starting material via TLC (Solvent: 30% EtOAc/Hexane).

-

Quenching: Allow the melt to cool to ~80°C (do not let it solidify completely hard). Carefully pour the viscous mass onto 500 mL of crushed ice/water containing the conc. HCl.

-

Safety Note: This step is highly exothermic. Add slowly with vigorous stirring.

-

-

Isolation: The product typically precipitates as a beige/grey solid. Filter the solid.

-

Purification: Dissolve the crude solid in 5% NaOH (aq). Filter off any insoluble impurities. Acidify the filtrate with HCl to pH 2 to reprecipitate the pure oxindole.

-

Recrystallization: Recrystallize from Ethanol/Water.

Expected Yield: 65–75%

Characterization:

Pathway B: Synthesis of 2-Imino-thiazolidinones

Mechanistic Insight

This pathway utilizes the electrophilicity of the

Reagent Selection[1][2]

| Reagent | Role | Selection Rationale |

| Ammonium Thiocyanate ( | Nucleophile | Provides the sulfur atom for substitution and the nitrogen for the imine functionality. |

| Sodium Acetate (NaOAc) | Buffer / Base | Neutralizes the HCl generated during the substitution, driving the reaction forward without hydrolyzing the amide. |

| Ethanol (EtOH) | Solvent | Polar protic solvent that solubilizes the ionic reagents and allows for easy precipitation of the product upon cooling. |

Protocol: Thiocyanate Cyclization

Reagents:

-

Compound 1 (5.0 g, 19.7 mmol)

-

Ammonium Thiocyanate (3.0 g, 39.4 mmol, 2.0 equiv)

-

Sodium Acetate (anhydrous, 3.2 g, 39.4 mmol)

-

Ethanol (50 mL)

Step-by-Step Procedure:

-

Setup: Charge a 100 mL round-bottom flask with Compound 1 ,

, and NaOAc in Ethanol. -

Reflux: Heat the mixture to reflux (78°C) with magnetic stirring.

-

Monitoring: Reflux for 4–6 hours. TLC should show the disappearance of the non-polar starting material and the appearance of a more polar spot.

-

Workup: Pour the hot reaction mixture into 150 mL of ice water.

-

Isolation: The product, 2-imino-3-(4-trifluoromethoxyphenyl)-4-thiazolidinone , will precipitate as a white to pale yellow solid. Filter and wash with cold water.

-

Purification: Recrystallize from hot ethanol.

Expected Yield: 80–90%

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways based on reagent selection.

Caption: Divergent cyclization pathways for 2-chloro-N-(4-trifluoromethoxyphenyl)acetamide depending on Lewis Acid vs. Nucleophilic conditions.

Comparative Data & Troubleshooting

| Feature | Pathway A (Oxindole) | Pathway B (Thiazolidinone) |

| Primary Reagent | ||

| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Substitution + Cyclization |

| Key Challenge | Ring deactivation by -OCF | Solubility of starting material |

| Temp.[2] Requirement | High (140°C+) | Moderate (80°C) |

| Common Failure | Incomplete reaction (temp too low) | Hydrolysis of amide (pH too high) |

| Safety Hazard | HCl gas, Aluminum waste | Cyanide-related waste (trace) |

Troubleshooting the "Melt" (Pathway A)

-

Problem: Reaction solidifies and stirrer seizes.

-

Solution: Increase the ratio of NaCl or add a small amount of KCl to lower the eutectic point. Alternatively, use 1,2-dichlorobenzene as a solvent, but increase reaction time to 8-12 hours.

-

-

Problem: Low Yield / Charring.

-

Solution: The reaction is likely too hot. Ensure the oil bath does not exceed 160°C. Perform the reaction under a nitrogen atmosphere to prevent oxidative degradation.

-

Safety & Handling

-

Aluminum Chloride: Reacts violently with water. All glassware must be oven-dried. Quenching must be performed in a fume hood due to massive HCl release.

-

Chloroacetamide derivatives: Potent alkylating agents. They are potential skin sensitizers and irritants. Wear double nitrile gloves.

-

Waste Disposal: Aqueous streams from Pathway A contain high levels of Aluminum. Dispose of as heavy metal waste.

References

- Stollé, R. (1914). Über N-substituierte Oxindole. Berichte der deutschen chemischen Gesellschaft, 47(2), 2120-2122.

-

Wissner, A., et al. (1992). Analogues of platelet activating factor. 6. Mono- and bis-aryl phosphate antagonists of platelet activating factor. Journal of Medicinal Chemistry, 35(9), 1650-1662. Link (Demonstrates AlCl3 melt conditions for deactivated rings).

- Sondhi, S. M., et al. (2008). Synthesis and anti-inflammatory activity of some new N-(benzothiazol-2-yl)-2-(4-substituted-phenyl)-4-thiazolidinones. Bioorganic & Medicinal Chemistry Letters, 18(11), 3340-3344.

-

Soylu-Eter, M., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(12), e2300217. Link (Specific application of the target molecule synthesis).[3]

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization. Org.[4][5][6][7] Synth. 100, 248-270.[6] Link (General reference for trifluoromethyl-pyridine related cyclizations).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. byjus.com [byjus.com]

- 5. moleculeworld.wordpress.com [moleculeworld.wordpress.com]

- 6. orgsyn.org [orgsyn.org]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

Precision Functionalization of 4-(Trifluoromethoxy)indolin-2-one at C3

Topic: Functionalization of 4-(Trifluoromethoxy)indolin-2-one at C3 position Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Strategic Analysis

The 4-(trifluoromethoxy)indolin-2-one scaffold represents a high-value pharmacophore in modern drug discovery. The 4-position of the oxindole core is a critical vector for modulating physicochemical properties, yet it remains underutilized due to synthetic challenges. The trifluoromethoxy group (-OCF

Functionalization at the C3 position is the primary method for diversifying this scaffold. However, the 4-OCF

-

The "Orthogonal Wall" Effect (Sterics): Unlike the planar methoxy group, the -OCF

moiety adopts a conformation orthogonal to the aromatic ring ( -

Inductive Acidification (Electronics): The strong inductive effect (

) increases the acidity of the C3-H protons (pKa

This guide details validated protocols for overcoming these barriers to generate 3,3-disubstituted and spirocyclic derivatives.

Precursor Synthesis: Accessing the Core

Since 4-(trifluoromethoxy)indolin-2-one is not a ubiquitous catalog item, its robust synthesis from readily available anilines is a prerequisite.

Protocol A: Modified Sandmeyer-Isatin Route

Objective: Synthesis of 4-(trifluoromethoxy)indolin-2-one from 4-(trifluoromethoxy)aniline.

Mechanism:

-

Isonitrosoacetanilide Formation: Condensation of aniline with chloral hydrate and hydroxylamine.

-

Cyclization: Acid-mediated intramolecular electrophilic aromatic substitution to form the isatin.

-

Reduction: Wolff-Kishner reduction of the C3-carbonyl to the methylene group.

Step-by-Step Methodology:

-

Isonitroso Intermediate:

-

Dissolve 4-(trifluoromethoxy)aniline (50 mmol) in water (250 mL) containing conc. HCl (4.5 mL).

-

Add hydroxylamine hydrochloride (110 mmol) and Na

SO -

Add chloral hydrate (55 mmol) and heat to 55 °C for 14 hours.

-

Checkpoint: A precipitate should form. Filter, wash with water, and dry.

-

-

Isatin Cyclization:

-

Pre-heat conc. H

SO -

Slowly add the dried isonitroso intermediate in small portions (exothermic!).

-

Heat to 80 °C for 20 minutes. Pour onto crushed ice.

-

Isolation: Filter the red/orange precipitate (4-OCF

-isatin). Recrystallize from glacial acetic acid if necessary.

-

-

Reduction to Oxindole:

-

Suspend the isatin (10 mmol) in hydrazine hydrate (10 mL).

-

Reflux for 30 minutes (hydrazone formation).

-

Cool, add sodium ethoxide (40 mmol) in ethanol, and reflux for 4 hours.

-

Workup: Acidify with dilute HCl, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).

-

Application Note 1: Asymmetric C3-Alkylation

Challenge: Creating a quaternary stereocenter at C3 in the presence of the bulky 4-OCF

Protocol B: Enantioselective Alkylation with Benzyl Bromides

Reagents:

-

Substrate: 4-(Trifluoromethoxy)indolin-2-one (1.0 equiv)

-

Electrophile: Benzyl bromide derivative (1.2 equiv)

-

Catalyst: (

)-3,4,5-trifluorophenyl-NAS bromide (1 mol%) -

Base: 50% aq. KOH

-